2,4-dimethoxy-N,N-dimethylbenzamide
Description
2,4-Dimethoxy-N,N-dimethylbenzamide is a benzamide derivative characterized by two methoxy groups at the 2- and 4-positions of the benzene ring and dimethyl substituents on the amide nitrogen. This compound is of interest in organic synthesis and materials science due to its electronic and steric properties, which influence reactivity, solubility, and intermolecular interactions. The methoxy groups act as electron-donating substituents, modulating the aromatic ring's electron density and affecting conjugation with the carbonyl group .
Properties
IUPAC Name |
2,4-dimethoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(13)9-6-5-8(14-3)7-10(9)15-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSSLCQIRPDSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N,N-dimethylbenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with dimethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with dimethylamine to yield the desired benzamide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the substituent used.
Scientific Research Applications
2,4-Dimethoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Benzamides
Structural Analogues and Substituent Effects
Key analogues include:
- 4-Hexyl-N,N-dimethylbenzamide : Features a hexyl chain at the para position, enhancing lipophilicity .
- 4-Hydroxy-N,N-dimethylbenzamide : A polar analogue with a hydroxyl group, influencing hydrogen bonding and acidity .
- N,N-Dimethyl-4-nitrobenzamide : Contains an electron-withdrawing nitro group, altering electronic properties and reactivity .
Table 1: Substituent Effects on Key Properties
Reactivity in Catalytic Reactions
Hydrogenation
- N,N-Dimethylbenzamide undergoes hydrogenation to benzyl alcohol with 95% yield using Pd-In₂O₃ catalysts .
Esterification
- N,N-Dimethylbenzamide derivatives with electron-donating groups (e.g., methoxy) exhibit lower esterification yields. For example, para-methoxy substitution reduces yield to 65% vs. 78% for the parent compound under Mn-catalyzed conditions .
- 4-Trifluoromethyl-N,N-dimethylbenzamide : Electron-withdrawing groups improve esterification yields (84%) due to enhanced carbonyl electrophilicity .
Solvent Effects on Physical Properties
- N,N-Dimethylbenzamide shows solvent-dependent ¹³C NMR chemical shifts. Polar solvents (e.g., DMSO) increase carbonyl carbon shifts by 2–3 ppm due to hydrogen bonding, while non-polar solvents (e.g., CCl₄) minimize this effect .
Table 2: Rotational Barriers (ΔG‡) in Different Solvents
| Compound | Solvent | ΔG‡ (kJ/mol) | Observation |
|---|---|---|---|
| N,N-Dimethylbenzamide | CDCl₃ | 75.3 | Barrier correlates with solvent ET(30) |
| N,N-Dimethylbenzamide | DMSO-d₆ | 82.1 | Higher barrier due to H-bonding |
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